6-Bromopyrido[2,3-d]pyrimidin-4-amine 6-Bromopyrido[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14437824
InChI: InChI=1S/C7H5BrN4/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H,(H2,9,10,11,12)
SMILES:
Molecular Formula: C7H5BrN4
Molecular Weight: 225.05 g/mol

6-Bromopyrido[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC14437824

Molecular Formula: C7H5BrN4

Molecular Weight: 225.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromopyrido[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
IUPAC Name 6-bromopyrido[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C7H5BrN4/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H,(H2,9,10,11,12)
Standard InChI Key RQXUDXAAXGXEEU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=NC=NC(=C21)N)Br

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 6-bromopyrido[2,3-d]pyrimidin-4-amine consists of a pyridine ring fused to a pyrimidine ring, with bromine and amine groups at positions 6 and 4, respectively. Key structural features include:

Molecular Formula and Weight

  • Molecular Formula: C₇H₅BrN₄

  • Molecular Weight: 225.05 g/mol .

  • Exact Mass: 223.96976 Da .

Spectroscopic and Computational Data

  • SMILES: C1=C2C=NC(=NC2=NC=C1Br)N .

  • InChIKey: DHGMEPSZSWBNLX-UHFFFAOYSA-N .

  • Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors .

  • Rotatable Bonds: 0, indicating a rigid planar structure .

The compound’s rigidity and aromaticity contribute to its stability, while the bromine atom serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings .

Synthetic Methodologies

Horner-Wadsworth-Emmons (HWE) Olefination

MethodConditionsYield (%)Key Advantage
HWE Olefination Photoisomerization60–75Positional selectivity
Microwave Irradiation 150°C, 20 min80–85Rapid reaction time
Buchwald-Hartwig Pd catalysis, 100°C70–78Late-stage functionalization

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted XLogP3 ≈1.1 , indicating moderate lipophilicity.

  • Solubility: Limited aqueous solubility (<1 mg/mL) due to aromaticity; soluble in DMSO or DMF .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point >250°C, consistent with rigid heterocycles .

Applications in Drug Discovery

Kinase Inhibitors

Pyridopyrimidines are privileged scaffolds in kinase inhibitor design. For instance, derivatives of 6-bromopyrido[2,3-d]pyrimidin-4-amine have shown activity against PI3K/mTOR and ERK5 kinases, with IC₅₀ values <100 nM .

TLR8 Agonists

Structural analogs like selgantolimod (TLR8 agonist) highlight the scaffold’s utility in immunomodulation .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (nM)Application
6-Bromo-4-methoxyPI3Kδ12Lymphoma therapy
6-Bromo-4-aminomethylERK589Antiproliferative agent
6-Bromo-4-acetamideTLR845Antiviral immunotherapy

Future Perspectives

Advances in C–H functionalization and flow chemistry could streamline the synthesis of 6-bromopyrido[2,3-d]pyrimidin-4-amine derivatives. Its role in covalent inhibitor design, leveraging the bromide as a leaving group, remains underexplored. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its full potential.

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